![molecular formula C12H12N2OS2 B11676369 N'-[(Z)-(3-methylthiophen-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11676369.png)
N'-[(Z)-(3-methylthiophen-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide
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Overview
Description
N’-[(Z)-(3-methylthiophen-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Preparation Methods
The synthesis of N’-[(Z)-(3-methylthiophen-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the reaction of 3-methylthiophene-2-carbaldehyde with 2-(thiophen-2-yl)acetohydrazide. The reaction is carried out in ethanol with the addition of a catalytic amount of piperidine. The mixture is stirred for 1-2 hours at room temperature, and the resulting precipitate is filtered, washed with ethanol, and dried .
Chemical Reactions Analysis
N’-[(Z)-(3-methylthiophen-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the thiophene ring.
Scientific Research Applications
N’-[(Z)-(3-methylthiophen-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals due to its bioactive properties.
Medicine: Research has indicated its potential use in developing drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of N’-[(Z)-(3-methylthiophen-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or microbial growth, thereby exhibiting anti-inflammatory or antimicrobial properties .
Comparison with Similar Compounds
N’-[(Z)-(3-methylthiophen-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide can be compared with other thiophene derivatives such as:
N’-[(Z)-(2,3-dichlorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
2-((3-methylthiophen-2-yl)methylene)malononitrile: Another thiophene derivative with distinct functional groups, used in different applications.
The uniqueness of N’-[(Z)-(3-methylthiophen-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide lies in its specific structure, which imparts unique chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H12N2OS2 |
---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
N-[(Z)-(3-methylthiophen-2-yl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C12H12N2OS2/c1-9-4-6-17-11(9)8-13-14-12(15)7-10-3-2-5-16-10/h2-6,8H,7H2,1H3,(H,14,15)/b13-8- |
InChI Key |
NPENCRHNNCXRFN-JYRVWZFOSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N\NC(=O)CC2=CC=CS2 |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)CC2=CC=CS2 |
Origin of Product |
United States |
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